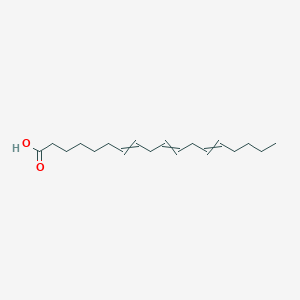
Cbz-Phe-His-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Phe-His-N3, also known as carboxybenzyl-phenylalanine-histidine-azide, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. The carboxybenzyl (Cbz) group is a protecting group for the amino group, which helps in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-His-N3 typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the carboxybenzyl (Cbz) group.
Coupling with Histidine: The protected phenylalanine is then coupled with histidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cbz-Phe-His-N3 undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Coupling Reactions: The peptide can be further extended by coupling with other amino acids or peptides using coupling agents like DCC or EDC.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Substitution: NaN3, PPh3
Coupling: DCC, EDC
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free amine form of the peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Scientific Research Applications
Cbz-Phe-His-N3 has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of more complex peptides and proteins.
Bioconjugation: The azide group allows for click chemistry reactions, enabling the conjugation of the peptide to various biomolecules.
Drug Delivery: The peptide can be incorporated into drug delivery systems, enhancing the stability and targeting of therapeutic agents.
Biomaterials: It is used in the development of peptide-based hydrogels for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of Cbz-Phe-His-N3 primarily involves its role as a protected peptide intermediate. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. The azide group allows for further functionalization through click chemistry reactions . The peptide can interact with various molecular targets, depending on its sequence and modifications.
Comparison with Similar Compounds
Similar Compounds
Cbz-Phe-His-Leu: Another protected peptide with similar applications in peptide synthesis.
Cbz-Phe-His-OH: A deprotected version of the peptide without the azide group.
Cbz-Phe-His-OMe: A methyl ester derivative used in peptide synthesis.
Uniqueness
Cbz-Phe-His-N3 is unique due to the presence of the azide group, which allows for versatile functionalization through click chemistry. This makes it particularly useful in bioconjugation and drug delivery applications .
Properties
CAS No. |
66253-25-6 |
|---|---|
Molecular Formula |
C23H23N7O4 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-azido-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C23H23N7O4/c24-30-29-22(32)20(12-18-13-25-15-26-18)27-21(31)19(11-16-7-3-1-4-8-16)28-23(33)34-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,25,26)(H,27,31)(H,28,33)/t19-,20-/m0/s1 |
InChI Key |
ZKANQJHESLIHTC-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
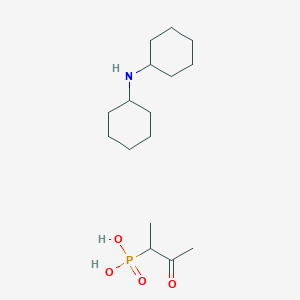
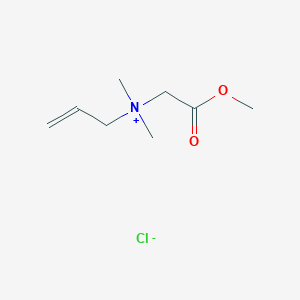
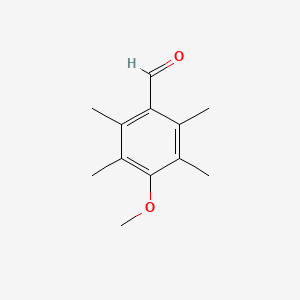

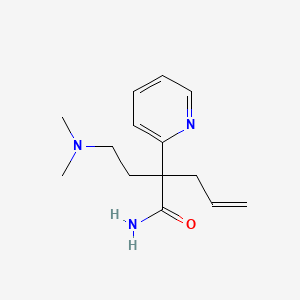
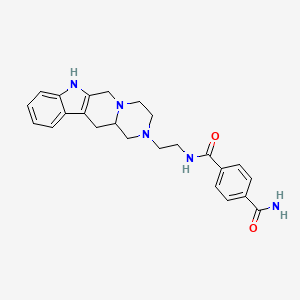
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)

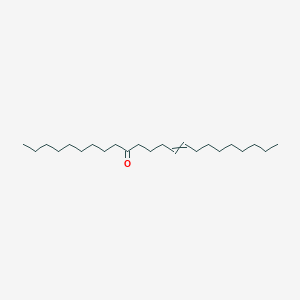
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
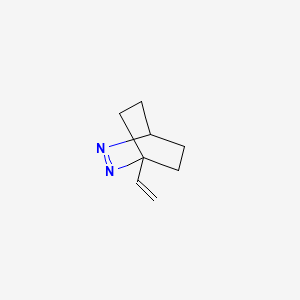
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
